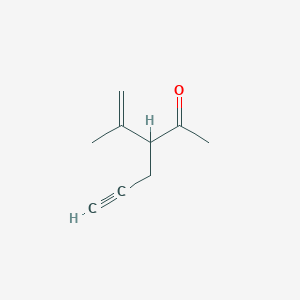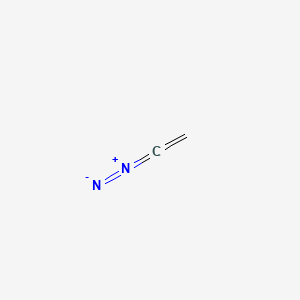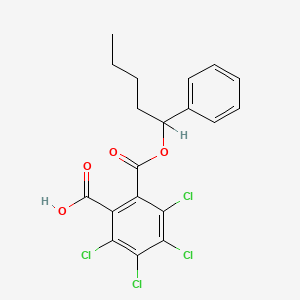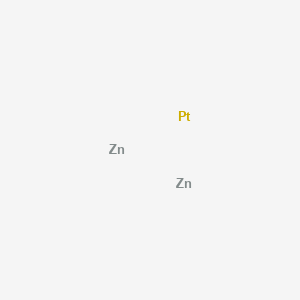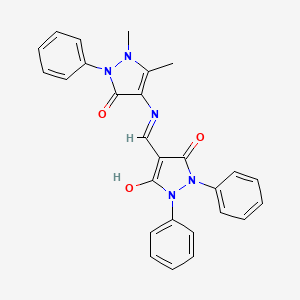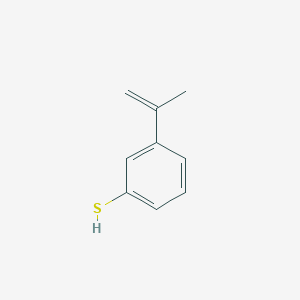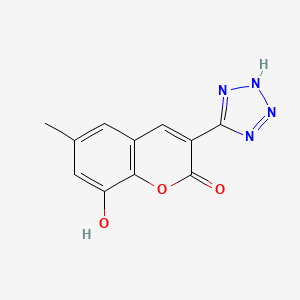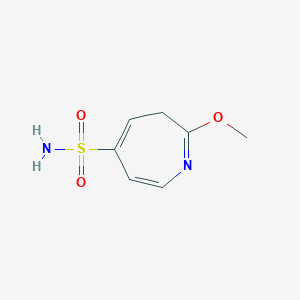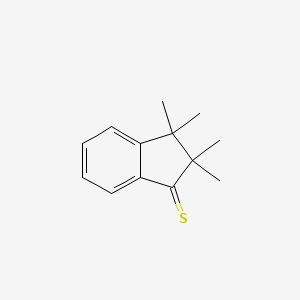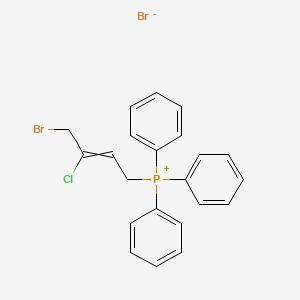![molecular formula C9H14O2 B14449420 Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)- CAS No. 78037-77-1](/img/structure/B14449420.png)
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-, also known as 5-norbornene-2,3-dimethanol, is a bicyclic compound with the molecular formula C9H14O2. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which includes a double bond and two hydroxyl groups at the 2 and 3 positions. The compound is of significant interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the norbornene structure. Subsequent reduction of the anhydride group yields the desired dimethanol compound. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through distillation and recrystallization techniques.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form a saturated bicyclic compound.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, saturated bicyclic compounds, and various substituted derivatives.
科学的研究の応用
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol involves its reactivity due to the strained bicyclic structure and the presence of reactive hydroxyl groups. The compound can interact with various molecular targets through hydrogen bonding and other interactions, leading to its diverse reactivity in chemical and biological systems .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl-: This compound has a similar bicyclic structure but with methyl groups instead of hydroxyl groups.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound has carboxylic anhydride groups instead of hydroxyl groups.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol is unique due to the presence of hydroxyl groups, which impart different reactivity compared to its analogs. This makes it a versatile compound in synthetic chemistry and various applications .
特性
CAS番号 |
78037-77-1 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
[(1S,2S,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6-,7+,8-,9-/m0/s1 |
InChIキー |
IGHHPVIMEQGKNE-KZVJFYERSA-N |
異性体SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]([C@H]2CO)CO |
正規SMILES |
C1C2C=CC1C(C2CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


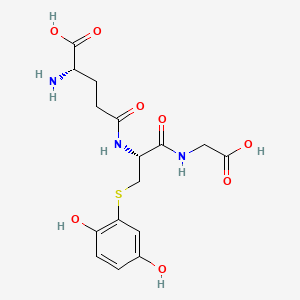
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)

